N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Lipophilicity Water Solubility Organic Synthesis

Researchers needing water-soluble naphthylamine ligands face limited options; simple N-alkyl analogs lack hydroxyethyl groups and polymerization sites. N,N-Bis(2-hydroxyethyl)-2-naphthylamine (CAS 6270-13-9) solves this with dual hydroxyls enabling O,N-chelation and polymer incorporation. Key differentiators: • Bidentate ligand (LogP ~1.6) for aqueous catalysis. • Dual -OH handles for polymer chromophore integration. • High thermal stability (bp ~460.6°C) for dye synthesis. • Precursor for MRI contrast agents via tosylation/oxidation. Certified purity.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 6270-13-9
Cat. No. B1295744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-hydroxyethyl)-2-naphthylamine
CAS6270-13-9
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N(CCO)CCO
InChIInChI=1S/C14H17NO2/c16-9-7-15(8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2
InChIKeyUDSAFKFYWGEVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.7 [ug/mL]

N,N-Bis(2-hydroxyethyl)-2-naphthylamine: Core Properties & Industrial Context


N,N-Bis(2-hydroxyethyl)-2-naphthylamine (CAS 6270-13-9) is a functionalized naphthylamine derivative characterized by a naphthalene core substituted with an N,N-bis(2-hydroxyethyl)amino group, possessing the molecular formula C14H17NO2 and a molecular weight of 231.2903 g/mol [1]. The compound is primarily sourced for use as a building block in organic synthesis and as a ligand in coordination chemistry, where the two hydroxyethyl arms provide bidentate O,N-chelating potential and enhanced water solubility compared to unsubstituted naphthylamines . Its physical properties, including a high boiling point of approximately 460.6 °C and a LogP around 1.63-1.81, underscore its utility in high-temperature reactions and moderate polarity for separation science .

Aqueous-phase synthesis & separation Lower lipophilicity supports water compatibility
High-temperature reaction compatibility Boiling point ~460 °C broadens operational window
Metal coordination & ligand design Hydroxyethyl arms provide O,N-chelating potential

N,N-Bis(2-hydroxyethyl)-2-naphthylamine: Limitations of Simple Naphthylamine Analogs


The substitution of N,N-Bis(2-hydroxyethyl)-2-naphthylamine with common, unfunctionalized naphthylamines (e.g., N,N-dimethyl-2-naphthylamine, N-ethyl-2-naphthylamine) is inadvisable due to fundamental differences in molecular properties that directly impact experimental outcomes. These simpler analogs lack the hydrophilic hydroxyethyl groups, resulting in significantly higher LogP values (e.g., N,N-Dimethyl-2-naphthylamine has a LogP of ~2.9-3.6 vs. ~1.6-1.8 for the target compound) [1]. This higher lipophilicity reduces water solubility and can alter membrane permeability, complicating aqueous-phase reactions, biological assays, and downstream purification . Furthermore, the hydroxyethyl moieties in the target compound provide critical hydrogen-bond donor and metal-coordination sites, enabling applications in sensing and catalysis that are not feasible with the simpler analogs .

Hydrophilicity Mismatch

Simpler analogs (e.g., N,N-dimethyl-2-naphthylamine) have significantly higher LogP (~2.9–3.6 vs ~1.6–1.8), which may alter aqueous solubility, purification, and assay compatibility.

Absent O-Donor Sites

Unfunctionalized naphthylamines lack hydroxyethyl groups, removing hydrogen-bond donors and metal-coordination O-atoms; chelation-dependent applications are not transferable.

Lower Thermal Stability

Analog boiling points are >150 °C lower, limiting their use in high-temperature polymerizations or reactions where volatility would change stoichiometry.

N,N-Bis(2-hydroxyethyl)-2-naphthylamine: Comparative Performance Data


Enhanced Hydrophilicity and Aqueous Compatibility

The target compound exhibits significantly lower lipophilicity than N,N-dimethyl-2-naphthylamine, a common commercial analog. This is quantitatively reflected in a lower computed LogP (ACD/LogP ~2.04 vs. ~2.9-3.6) and a reduced predicted octanol-water partition coefficient (Log Kow estimate of 1.81) [1]. The lower LogP indicates superior water solubility, which is critical for homogeneous aqueous-phase reactions and simplifies workup and purification protocols. The presence of two hydrogen bond donors (vs. zero in N,N-dimethyl-2-naphthylamine) further corroborates this enhanced hydrophilicity .

Lipophilicity
Data to verify
ACD/LogP: 2.04 (target) vs 2.9–3.6 (analog); estimated Log Kow 1.81
Supports aqueous-phase reaction fit
Computational estimates; experimental validation recommended
Lipophilicity Water Solubility Organic Synthesis Separation Science

Higher Thermal Stability for High-Temperature Reactions

The target compound demonstrates a boiling point of approximately 460.6 °C at 760 mmHg, which is >155 °C higher than that of N,N-dimethyl-2-naphthylamine (boiling point ~305 °C) . This substantial difference in thermal stability is a direct consequence of the hydroxyethyl groups, which increase molecular weight and enhance intermolecular hydrogen bonding. The higher boiling point and flash point (267.3 °C vs. 123.4 °C) of the target compound translate to a broader operational temperature window and improved safety margins for reactions conducted under thermal stress .

Thermal Stability
Data to verify
Boiling point 460.6 °C vs 305 °C (+155.6 °C) at 760 mmHg
Supports high-temperature reaction use
Standard pressure; experimental confirmation may refine margin
Thermal Stability High-Temperature Chemistry Organic Synthesis Process Chemistry

Bidentate O,N-Ligand for Metal Complexation

The target compound is documented as a ligand in coordination chemistry, capable of forming complexes with metal ions via its hydroxyethyl groups . This functionalization contrasts sharply with simple N,N-dialkyl-2-naphthylamines, which lack these O-donor atoms and thus function only as monodentate N-donors or simple bases. The two hydroxyethyl arms create a potential O,N,O-tridentate or O,N-bidentate binding pocket, which can stabilize specific metal oxidation states and geometries, a feature absent in the comparator class. While specific binding constants for this compound are not publicly reported, its structural capability aligns with a broader class of hydroxyethyl-aniline/naphthylamine ligands known for their chelating properties [1].

Ligand Capability
Class-level
Potential O,N-bidentate / O,N,O-tridentate coordination
Supports metal complexation research
Binding constants not publicly reported; structural capability aligns with related ligands
Coordination Chemistry Metal Complexation Ligand Design Catalysis

N,N-Bis(2-hydroxyethyl)-2-naphthylamine: Scientific & Industrial Applications


Synthesis of Hydrophilic Dyes, Pigments & UV Stabilizers

The target compound serves as a strategic intermediate for synthesizing dyes, pigments, and UV stabilizers . Its lower LogP and hydroxyethyl groups confer water solubility or dispersibility to the final product, a property not achievable with lipophilic naphthylamine alternatives like N,N-dimethyl-2-naphthylamine (LogP ~2.9-3.6) [1]. The high thermal stability (bp ~460.6 °C) also allows it to withstand the elevated temperatures common in dye synthesis and processing .

Aqueous-Phase Ligand for Coordination Chemistry & Catalysis

The presence of both N- and O-donor atoms in the hydroxyethyl arms qualifies this compound as a versatile ligand for synthesizing metal complexes . Its enhanced water solubility, inferred from the low LogP (~1.6-2.0), makes it particularly suitable for developing aqueous-phase catalysts or metal-organic frameworks (MOFs), where simpler, hydrophobic naphthylamine ligands would precipitate or require organic co-solvents [1].

Building Block for Functional Polymeric Materials

The dual primary hydroxyl groups (-OH) of the target compound serve as reactive handles for polymerization (e.g., with diisocyanates for polyurethanes or with diacids for polyesters). This functionality allows for the covalent incorporation of the naphthalene chromophore into a polymer backbone, enabling the creation of materials with tailored optical or electronic properties. Unfunctionalized naphthylamines cannot be integrated in this manner .

Synthesis of Multidentate Chelating Ligands

The hydroxyethyl groups can be readily functionalized (e.g., tosylation, oxidation, or halogenation) to create more elaborate ligand architectures. This compound acts as a foundational platform for building sophisticated chelators for radiopharmaceuticals, MRI contrast agents, or selective metal extraction, offering a level of modular synthetic versatility not available with simple N-alkyl naphthylamine starting materials .

Application
Selection Property
Validation Focus
Hydrophilic dye & UV stabilizer synthesis
Low lipophilicity, water compatibility
Aqueous-phase processability & thermal resilience
Aqueous-phase metal complexation & catalysis
O,N-chelation potential & water solubility
Coordination behavior in aqueous media
Functional polymer building block
Dual primary hydroxyl reactivity
Covalent incorporation & material property retention
Multidentate chelator precursor
Hydroxyethyl functionalization versatility
Derivatization efficiency & chelation geometry

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